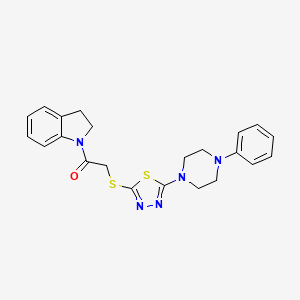

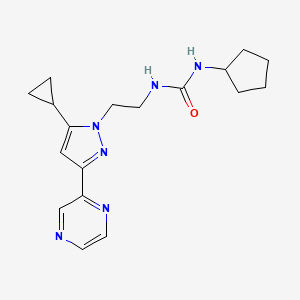

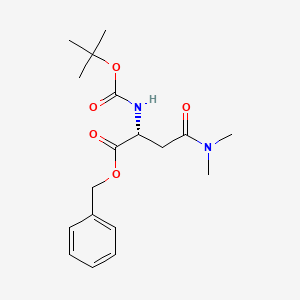

1-cyclopentyl-3-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

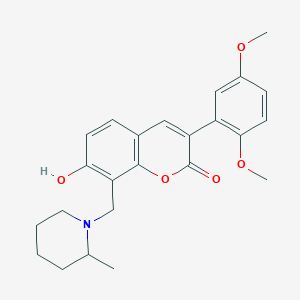

The compound “1-cyclopentyl-3-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea” is a derivative of Aryldiazepine . It is used as an inhibitor of the Respiratory Syncytial Virus (RSV) . The compound is also included in pharmaceutical compositions for treating RSV infections .

Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 1-cyclopentyl-3-morpholino-1H-pyrazole-4-carboxylate with hydrazine hydrate in ethanol at 85°C for 12 hours .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclopentyl group, a cyclopropyl group, and a pyrazinyl group . The exact structure can be found in the referenced patent .

Chemical Reactions Analysis

The chemical reactions involving this compound are primarily its synthesis from precursor compounds . Further details about its reactivity with other compounds are not available in the retrieved sources.

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

Researchers have focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop effective antibacterial agents. The process involves the reaction of precursors with active methylene compounds and hydrazine derivatives to produce a variety of derivatives, including pyrimidine and thiazine derivatives. Such compounds have demonstrated high antibacterial activities, suggesting potential applications in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Gelation Properties

Another research avenue explores the gelation properties of certain heterocyclic compounds when mixed with urea solutions. This has led to the formation of thixotropic, heat-reversible gels, which have implications in drug delivery systems and the development of novel materials. The study provides insights into the pH-dependent gelation process and the potential interactions of these compounds with proteins, suggesting a broad range of applications in biomedical and materials science (Kirschbaum & Wadke, 1976).

Rheology and Morphology of Hydrogels

The investigation into the rheology and morphology of hydrogels formed by low molecular weight hydrogelators reveals the impact of anions on the physical properties of gels. This research could have significant implications for the design of novel hydrogels with tunable properties for specific applications, such as tissue engineering, drug delivery, and wound healing (Lloyd & Steed, 2011).

Anti-Angiogenic Properties

The compound GeGe-3, belonging to the 5-pyrazolyl-ureas class, has been identified as a potent anti-angiogenic compound. Through functional proteomics, calreticulin has been recognized as its principal target, linking its biological potential to calreticulin binding. This discovery provides a new understanding of the molecular mechanism of action of anti-angiogenic factors and opens pathways for the development of therapeutic agents targeting angiogenesis-related diseases (Morretta et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of the compound “1-cyclopentyl-3-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea” is the Respiratory Syncytial Virus (RSV) . RSV is a negative-sense, single-stranded RNA paramyxovirus that is the leading cause of acute lower respiratory tract infections (ALRI) and affects patients of all ages .

Mode of Action

The compound inhibits the activities of RSV

Result of Action

The compound’s action results in the inhibition of RSV activities, thereby treating RSV infection . This can potentially alleviate the symptoms of ALRI caused by RSV, including bronchiolitis or pneumonia, especially in high-risk groups such as premature infants, infants with lung or cardiac disease, the elderly, adults with chronic heart and/or lung disease, stem cell transplant patients, and the immunosuppressed .

Propiedades

IUPAC Name |

1-cyclopentyl-3-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c25-18(22-14-3-1-2-4-14)21-9-10-24-17(13-5-6-13)11-15(23-24)16-12-19-7-8-20-16/h7-8,11-14H,1-6,9-10H2,(H2,21,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKOVZDKFDLXFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2397449.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine](/img/structure/B2397451.png)

![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2397462.png)

![6-((4-fluoro-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2397468.png)

![N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2397469.png)